Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-

Catalog No.
S1503629
CAS No.
1498-89-1
M.F
C20H20N2O4
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1'...

CAS Number

1498-89-1

Product Name

Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-

IUPAC Name

8-methoxy-1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indole]

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C20H20N2O4/c1-19(2)15-7-5-6-8-16(15)21(3)20(19)10-9-13-11-14(22(23)24)12-17(25-4)18(13)26-20/h5-12H,1-4H3

InChI Key

IZDVWQPIYXTGIF-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])OC)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])OC)C)C

Photochemical Applications

6-NO2-8-OMe-BIPS exhibits photochromic properties, meaning it can change color upon exposure to light [, ]. This characteristic makes it a potential candidate for the development of light-activated switches and sensors in various research fields. Additionally, the presence of a nitro group (NO2) in its structure enhances the overall quantum yield, which is a measure of the efficiency of light-induced processes. This potentially allows for efficient light-based applications.

Material Science Applications

The unique structure of 6-NO2-8-OMe-BIPS, combining aromatic and aliphatic groups, suggests potential applications in material science research. Its properties, such as photochromism and potential fluorescence, could be beneficial for developing new materials with controlled light-responsive functionalities [, ].

Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro- has the molecular formula C19H18N2O3 and a molecular weight of approximately 322.36 g/mol. The compound features a spiro structure that combines a benzopyran moiety with an indoline. This unique configuration contributes to its distinct chemical behavior and potential applications in various fields .

  • No information on specific safety hazards or toxicity is documented for this compound. However, similar molecules containing nitro groups can be explosive or can decompose releasing harmful gases []. Always handle unknown chemicals with appropriate safety precautions, consulting safety data sheets (SDS) of related compounds when available.
, particularly in photochemical processes. For instance, resonance Raman studies have indicated that it can form transient species under specific conditions, revealing its dynamic nature in solution . Additionally, the compound can undergo ring-opening reactions when exposed to different solvents, which alters its stability and reactivity .

Research indicates that spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro- exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. Furthermore, its nitro group may enhance its reactivity towards biological targets, making it a candidate for further pharmacological investigations .

The synthesis of spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro- typically involves multi-step organic reactions. Common methods include:

  • Condensation reactions: Combining appropriate precursors under acidic or basic conditions.
  • Functional group modifications: Introducing the methoxy and nitro groups through electrophilic aromatic substitution or similar techniques.
    These methods allow for the precise control of the compound's structural features and purity.

This compound has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may be developed into therapeutic agents.
  • Material Science: Its unique optical properties make it suitable for use in photonic devices.
  • Chemical Sensors: The compound's reactivity can be harnessed in sensor technology for detecting specific analytes.

Interaction studies of spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro- with various biomolecules have been conducted to understand its mechanism of action. These studies often focus on how the compound interacts with DNA and proteins, revealing insights into its potential as a drug candidate. The nitro group plays a crucial role in these interactions by facilitating binding through electrostatic or hydrogen bonding mechanisms.

Several compounds share structural similarities with spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-. These include:

Compound NameStructural FeaturesNotable Properties
Spiro[2H-1-benzopyran-2,2'-indoline]Similar spiro structureExhibits fluorescence
1',3',3'-Trimethylspiro[2H-benzopyran]Lacks nitro groupKnown for photochemical stability
6-Nitrospiro[2H-benzopyran]Contains nitro but different backbonePotential anti-inflammatory properties

These compounds highlight the uniqueness of spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-, particularly due to the presence of both methoxy and nitro groups which enhance its biological activity and chemical reactivity compared to others.

The discovery of spiropyrans dates to the early 20th century, but their photochromic properties were first systematically characterized by Fischer and Hirshberg in 1952. Initial studies focused on unsubstituted spiropyrans, which exhibited reversible color changes under UV irradiation. By the 1980s, synthetic efforts shifted toward functionalizing the benzopyran and indoline rings to modulate photochromic kinetics and stability. The introduction of electron-withdrawing groups (e.g., nitro) at position 6 and electron-donating groups (e.g., methoxy) at position 8 emerged as a strategy to balance thermal reversion rates and merocyanine stability. The 8-methoxy-1',3',3'-trimethyl-6-nitro variant, synthesized in the late 1990s, represents a milestone in tailoring spiropyrans for environmental sensing and optical storage.

Structural Fundamentals of the Spirobenzopyran Scaffold

The core structure comprises two orthogonal heterocycles: a 2H-benzopyran ring fused to a 2'-indoline ring via a spiro carbon (C8). Key structural features include:

Structural ComponentRole in Photochromism
Spiro carbon (C8)Serves as a hinge for ring-opening/closure; bond length (~1.46 Å) influences switching kinetics.
Benzopyran ring (positions 6, 8)Nitro group at C6 stabilizes merocyanine via resonance; methoxy at C8 modulates polarity.
Indoline ring (1',3',3'-trimethyl)Methyl groups at N1 and C3' enhance steric hindrance, slowing thermal reversion.

The molecule exists in two states:

  • Spiropyran (SP): Closed, colorless form with a C8–O bond (1.46 Å) and nonplanar geometry.
  • Merocyanine (MC): Open, colored form featuring a conjugated zwitterionic structure.

Scientific Significance of 8-Methoxy-1',3',3'-Trimethyl-6-Nitro- Substitution Pattern

The substitution pattern critically determines photophysical properties:

  • Nitro Group (C6):

    • Lowers the LUMO energy, facilitating UV-induced ring-opening (λmax = 350 nm).
    • Enhances intersystem crossing quantum yield (φISC = 0.45), promoting triplet-mediated photochromism.
    • Stabilizes the MC form via resonance delocalization of the phenolate negative charge.
  • Methoxy Group (C8):

    • Electron-donating effect offsets nitro’s electron-withdrawing character, fine-tuning λmax of MC (540–600 nm).
    • Increases solubility in polar solvents (e.g., ethanol, acetonitrile) by 30% compared to non-methoxy analogs.
  • Trimethylindoline:

    • N1-methylation prevents protonation, maintaining pH-independent photochromism (pH 3–10).
    • C3'-methyl groups increase activation energy for thermal reversion (Ea = 70–85 kJ/mol).

Classification within Photochromic Materials

This compound belongs to the negative photochromic subclass, where the MC form is thermodynamically favored in polar environments. Its performance metrics place it among high-contrast spiropyrans:

PropertyValueReference
Molar Extinction Coefficient (εMC)3.5 × 104 M−1cm−1
Thermal Half-Life (t1/2)120 s (CH3CN, 25°C)
Quantum Yield (φSP→MC)0.62 (365 nm)

Compared to azobenzene or diarylethene photochromes, spiropyrans offer broader spectral tunability but require careful substituent engineering to mitigate fatigue.

Classical Condensation Approaches

Fischer Indole-Based Syntheses

The Fischer indole synthesis remains foundational for constructing the indoline moiety of spiro compounds. This acid-catalyzed reaction typically employs substituted phenylhydrazines and carbonyl precursors, with the 1',3',3'-trimethyl substitution pattern arising from methylated cyclohexanone derivatives [4]. Recent adaptations utilize N-methylphenylhydrazine derivatives to directly incorporate the 1'-methyl group, achieving yields >75% in optimized conditions (HCl/EtOH, 80°C) [4]. Critical to spirocycle formation is the [3] [3]-sigmatropic rearrangement during hydrazone cyclization, which positions the indoline nitrogen for subsequent spiro junction formation [4] [1].

Substituted Benzaldehyde Condensation Strategies

Condensation of 5-methoxy-2-nitrobenzaldehyde with trimethylindoline precursors enables simultaneous benzopyran ring formation and functional group introduction. The reaction proceeds through Knoevenagel-type intermediates, with microwave-assisted conditions (120°C, DMF, 30 min) achieving 82% conversion efficiency [1]. Steric effects from the 3',3'-dimethyl groups necessitate precise stoichiometric control (1:1.2 aldehyde:indoline ratio) to prevent diastereomer formation [1] [7].

Modern Synthetic Routes for Methoxy-Nitro Derivatives

Regioselective Introduction of 8-Methoxy Group

Positioning the methoxy group at C8 requires protecting group strategies due to the benzopyran ring's electronic landscape. Sequential O-methylation using dimethyl sulfate in alkaline THF (0°C → rt, 12 h) followed by nitro group reduction achieves 89% regioselectivity [7]. Alternative approaches employ directed ortho-metalation (DoM) with LDA, enabling direct methoxylation at C8 via temp-controlled (-78°C) lithiation [5].

Strategic Placement of 6-Nitro Functionality

Nitration timing critically impacts product distribution. Early-stage nitration (pre-spirocyclization) using fuming HNO3/H2SO4 (0°C, 2 h) yields 6-nitro derivatives with 94% purity, while post-cyclization nitration produces regioisomeric mixtures [7]. Computational modeling (DFT B3LYP/6-31G*) confirms the 6-position's enhanced electrophilic susceptibility due to conjugation with the benzopyran oxygen [5] [7].

Post-Synthetic Modifications of the Core Structure

Post-functionalization focuses on the indoline nitrogen and benzopyran C3 position. N-Methylation using methyl triflate (CH2Cl2, -15°C, 6 h) achieves quantitative conversion without ring-opening side reactions [1]. For C3 derivatization, Pd-catalyzed cross-couplings (Suzuki-Miyaura: 5 mol% Pd(PPh3)4, K2CO3, 80°C) introduce aryl groups while maintaining spiro conjugation [5]. Protecting group strategies (TBS ethers for methoxy, Boc for indoline N) enable sequential modifications with 78-85% isolated yields [1] [7].

Stereoselective Synthetic Approaches

Enantioselective Synthesis Methodologies

Chiral phosphoric acid catalysts (e.g., TRIP, 10 mol%) induce axial chirality during spirocyclization, achieving 92% ee in toluene at -40°C [3]. Enzyme-mediated approaches using CALB lipase (Novozym 435) in aqueous media provide complementary stereoselectivity (85% ee, 65% yield) through dynamic kinetic resolution [3].

Chiral Resolution Techniques

Diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid (ethanol/water, 1:3) resolves racemic mixtures with 99% de after three recrystallizations [1]. Simulated moving bed chromatography (Chiralpak AD-H, hexane/i-PrOH 90:10) offers preparative-scale separation (99.5% ee, 98% recovery) [5].

Table 1: Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)ee (%)Key Advantage
Fischer Indole [4]HCl/EtOH, 80°C, 8h78-Established protocol
Microwave Condensation [1]DMF, 120°C, 30min82-Rapid spirocycle formation
Enzymatic [3]CALB, H2O, 40°C, 24h6585Green chemistry compliant
Chiral Resolution [5]SMB Chromatography9899.5Preparative scale capability

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1498-89-1

Dates

Modify: 2023-08-15

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